molecular formula C8H9NO4 B1295853 2,6-Dimethoxyisonicotinic acid CAS No. 6274-82-4

2,6-Dimethoxyisonicotinic acid

Cat. No. B1295853
CAS RN: 6274-82-4
M. Wt: 183.16 g/mol
InChI Key: BLBZPNCBYHYDDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through electrochemical methods. Specifically, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine have been reported to occur at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. This process is conducted at an apparent current density of 10 mA/cm² using an undivided cell and has been shown to yield good results . While this synthesis does not directly pertain to 2,6-dimethoxyisonicotinic acid, the principles of electroorganic synthesis could potentially be applied to its production.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dimethoxyisonicotinic acid, such as 6-chloronicotinic acid, has been characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic groups. Additionally, weak Cl⋯Cl interactions further bridge these dimers, leading to the formation of infinite chains . This information can be extrapolated to suggest that 2,6-dimethoxyisonicotinic acid may also form specific molecular motifs through hydrogen bonding and other intermolecular forces, although the presence of methoxy groups could influence the exact nature of these interactions.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2,6-dimethoxyisonicotinic acid. However, the study of 6-chloronicotinic acid reveals that the carboxylic acid group plays a significant role in the formation of hydrogen-bonded structures . By extension, the carboxylic acid group in 2,6-dimethoxyisonicotinic acid is likely to be reactive and could participate in similar hydrogen bonding or other reactions, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethoxyisonicotinic acid are not directly reported in the provided papers. However, the structural analysis of 6-chloronicotinic acid indicates that intermolecular hydrogen bonding and halogen interactions can influence the physical state and properties of such compounds . It can be inferred that 2,6-dimethoxyisonicotinic acid may also exhibit unique physical properties due to its potential for intermolecular interactions, and its chemical properties could include reactivity typical of carboxylic acids and substituted pyridines.

Scientific Research Applications

1. Polymorphic Outcome Control in Crystallization

2,6-Dimethoxybenzoic acid, closely related to 2,6-Dimethoxyisonicotinic acid, has been studied for its application in controlling the polymorphic outcome of crystallization. Researchers have investigated the use of additives to influence the crystallization process, examining the thermodynamic stability and the effects of various additives on the formation of stable and metastable forms (Semjonova & Be̅rziņš, 2022).

2. Electrochemical Studies

In a related study, the electrochemical behavior of 6-chloronicotinic acid and its derivatives, which are structurally similar to 2,6-Dimethoxyisonicotinic acid, was examined. This research could provide insights into the electrochemical properties and potential applications of 2,6-Dimethoxyisonicotinic acid in various fields (Karabacak & Kurt, 2008).

3. Antioxidant Synthesis

A study on 2,6-Dimethoxyphenol, which shares a similar chemical structure with 2,6-Dimethoxyisonicotinic acid, explored its use in enzymatic modifications to produce compounds with higher antioxidant capacity. This indicates potential applications of 2,6-Dimethoxyisonicotinic acid in the synthesis of bioactive compounds with antioxidant properties (Adelakun et al., 2012).

4. Spectroscopic Analysis

In spectroscopic studies, compounds like 2,6-dimethoxyphenylboronic acid have been analyzed to understand their molecular structures and vibrational properties. These analyses can provide a framework for understanding similar properties in 2,6-Dimethoxyisonicotinic acid (Alver & Parlak, 2010).

5. Pharmaceutical Applications

Analogues of hydrazinonicotinic acid, which is structurally similar to 2,6-Dimethoxyisonicotinic acid, have been synthesized and evaluated for use as bifunctional chelators in pharmaceutical applications, particularly in radiolabeling with technetium (Meszaros et al., 2011).

Safety And Hazards

2,6-Dimethoxyisonicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dimethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBZPNCBYHYDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284497
Record name 2,6-Dimethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyisonicotinic acid

CAS RN

6274-82-4
Record name 6274-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
EL Stogryn - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
Whereas nicotinaldehyde readily undergoes the transformations shown, the isomeric pyridinealdehydes completely fail. The fate of the o-and y-pyridinealdehydes appears to be a …
Number of citations: 25 onlinelibrary.wiley.com
FH McMillan, F Leonard, RI Meltzer, JA King - Journal of the American …, 1953 - Elsevier
A series of thirty N 2 -substitution products of N 1 -isonicotinyl hydrazine has been prepared and characterized. The majority of the substances had an in vivo antitubercular activity of the …
Number of citations: 39 www.sciencedirect.com
R Álvarez, L Aramburu, C Gajate… - Bioorganic …, 2020 - Elsevier
Colchicine site antimitotic agents typically suffer from low aqueous solubilities and are formulated as phosphate prodrugs of phenolic groups. These hydroxyl groups are the aim of …
Number of citations: 15 www.sciencedirect.com
M Adamczyk, SR Akireddy, RE Reddy - Tetrahedron, 2002 - Elsevier
An efficient synthesis of (S)-(−)-acromelobic acid (1) and (S)-(−)-acromelobinic acid (2) is described via asymmetric hydrogenation protocol. Asymmetric hydrogenation of dehydroamino …
Number of citations: 54 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2020 - Elsevier
Analogues of the anti-tuberculosis drug bedaquiline, bearing a 3,5-dimethoxy-4-pyridyl C-unit, retain high anti-bacterial potency yet exert less inhibition of the hERG potassium channel, …
Number of citations: 25 www.sciencedirect.com
PJ Choi, D Conole, HS Sutherland, A Blaser, AST Tong… - Molecules, 2020 - mdpi.com
Bedaquiline is a novel drug approved in 2012 by the FDA for treatment of drug-resistant tuberculosis (TB). Although it shows high efficacy towards drug-resistant forms of TB, its use has …
Number of citations: 10 www.mdpi.com
DC Dean - 1988 - search.proquest.com
Bis-carbamate derivatives of bis-hydroxymethyl substituted pyrrolizines have been shown to possess significant, reproducible antineoplastic activity against a broad range of murine …
Number of citations: 2 search.proquest.com

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